molecular formula C16H23BrN2O2 B3027316 (S)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-22-4

(S)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B3027316
CAS No.: 1286207-22-4
M. Wt: 355.27
InChI Key: PXVYFGOCAJEVSE-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate (CAS: 1286209-26-4) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and an ortho-bromobenzyl substituent. Its molecular formula is C₁₆H₂₃BrN₂O₂, with a molecular weight of 355.28 g/mol and a purity of ≥95% . The compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive bromine atom .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-[(2-bromophenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVYFGOCAJEVSE-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121700
Record name Carbamic acid, N-[(3S)-1-[(2-bromophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID801121700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286207-22-4
Record name Carbamic acid, N-[(3S)-1-[(2-bromophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S)-1-[(2-bromophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the pyrrolidine ring.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group on the pyrrolidine ring with a tert-butyl carbamate group, typically using tert-butyl chloroformate as the reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromine atom or other substituents on the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzyl derivatives.

Scientific Research Applications

(S)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. The tert-butyl carbamate group provides stability and protection to the molecule, enhancing its overall efficacy.

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution

  • (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate (CAS: 1629126-39-1)
    • Key Difference : Bromine at the para position of the benzyl group vs. ortho in the target compound.
    • Impact : Para-substitution may enhance electronic delocalization, altering reactivity in coupling reactions. The molecular weight remains identical (355.28 g/mol), but steric effects differ due to substituent positioning .
    • Applications : Preferred in reactions requiring less steric hindrance at the reactive site.

Functional Group Variations

  • (S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate (CAS: 1286207-75-7) Key Difference: Benzoyl (carbonyl) group replaces the benzyl moiety, with fluorine at the meta position. Molecular weight is lower (308.35 g/mol) due to the absence of bromine . Applications: Suitable for applications requiring hydrogen-bonding interactions or metabolic stability.

Heterocyclic Analogs

  • tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (Catalog HB614)
    • Key Difference : Pyridine ring replaces benzene, with fluorine and pyrrolidine substituents.
    • Impact : Pyridine’s nitrogen atom introduces polarity, enhancing solubility in polar solvents. Molecular formula C₁₄H₂₀FN₃O₂ (281.33 g/mol) differs significantly .
    • Applications : Useful in metal coordination or as a ligand in catalysis.

Nitro-Substituted Derivatives

  • (S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate
    • Key Difference : Nitro and fluoro substituents on the aromatic ring.
    • Impact : Nitro groups are strong electron-withdrawing groups, increasing electrophilicity and reactivity in reduction or substitution reactions. Higher synthetic complexity correlates with elevated pricing ($374.00/1g) .
    • Applications : Intermediate in explosives research or nitroreductase probe development.

Comparative Data Table

Compound Name CAS Number Molecular Formula M.W. (g/mol) Key Substituents Price (1g) Key Applications
(S)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate 1286209-26-4 C₁₆H₂₃BrN₂O₂ 355.28 2-bromobenzyl Inquire Cross-coupling reactions
(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate 1629126-39-1 C₁₆H₂₃BrN₂O₂ 355.28 4-bromobenzyl - Sterically accessible coupling
(S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate 1286207-75-7 C₁₆H₂₁FN₂O₃ 308.35 3-fluorobenzoyl - Metabolic studies
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614) - C₁₄H₂₀FN₃O₂ 281.33 Pyridine, fluoro $400 Catalysis, ligand design
(S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate - C₁₅H₁₉FN₂O₄ 310.33 2-fluoro-6-nitro $374 Nitroreductase probes

Key Research Findings

  • Reactivity : Ortho-bromo substitution in the target compound facilitates intramolecular interactions in transition-metal catalysis, whereas para-bromo analogs exhibit higher steric accessibility for intermolecular reactions .
  • Electronic Effects : Benzoyl derivatives (e.g., CAS 1286207-75-7) show reduced reactivity in nucleophilic aromatic substitution due to electron-withdrawing effects, making them less suitable for Suzuki couplings compared to bromobenzyl variants .
  • Synthetic Complexity : Nitro-substituted derivatives command higher prices due to multi-step syntheses and purification challenges, as seen in .

Biological Activity

(S)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

  • Chemical Structure : The compound features a pyrrolidine ring, a tert-butyl group, and a bromobenzyl moiety.
  • Molecular Formula : C16H22BrN2O2
  • CAS Number : 1286208-27-2

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with a similar structure can act as inhibitors for specific proteins involved in cancer pathways and immune responses.

Potential Mechanisms:

  • Inhibition of Protein Interactions : Similar compounds have been shown to inhibit PD-1/PD-L1 interactions, which are crucial in immune evasion by tumors .
  • E3 Ligase Modulation : The compound may influence the ubiquitin-proteasome system by targeting E3 ligases, which are involved in protein degradation pathways crucial for cellular regulation .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds.

Study ReferenceBiological ActivityAssay TypeIC50 Value (µM)Comments
PD-1 inhibitionHTRF< 10Effective in transgenic mouse T cells.
E3 ligase inhibitionFluorescence Polarization< 40High specificity for VHL ligase.
Immune response modulationRescue Assay100Significant rescue of mouse splenocytes.

Case Study 1: PD-1/PD-L1 Interaction Inhibition

A study conducted by researchers at Harvard University demonstrated that small molecules similar to this compound could effectively inhibit the PD-1/PD-L1 interaction, leading to enhanced T-cell activation in vitro. The compound's ability to lower the IC50 value below 10 µM indicates strong potential as an immunotherapeutic agent .

Case Study 2: E3 Ligase Targeting

Research focused on the structural diversity of ligands targeting E3 ligases showed that modifications in the phenylene core could enhance binding affinity and selectivity. Compounds with similar structures exhibited dissociation constants lower than 40 nM, suggesting that (S)-tert-butyl derivatives could also serve as potent E3 ligase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate
Reactant of Route 2
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